6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211536-28-5
VCID: VC4668468
InChI: InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13)
SMILES: C1=CC(=NC=C1C(=O)O)C2=CSC=N2
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid

CAS No.: 1211536-28-5

Cat. No.: VC4668468

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22

* For research use only. Not for human or veterinary use.

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid - 1211536-28-5

Specification

CAS No. 1211536-28-5
Molecular Formula C9H6N2O2S
Molecular Weight 206.22
IUPAC Name 6-(1,3-thiazol-4-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13)
Standard InChI Key HSFWKCAGVQFRDW-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)O)C2=CSC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a thiazole moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s electronic diversity and binding affinity toward biological targets . The molecular weight is 209.23 g/mol, with a density of 1.45 g/cm³ .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC9H7N3O2S\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S}
IUPAC Name6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid
Synonyms2-(Pyridin-3-yl)thiazole-4-carboxylic acid
CAS Number39067-29-3

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyridine (δ=8.59.0\delta = 8.5–9.0 ppm) and thiazole (δ=7.27.8\delta = 7.2–7.8 ppm) protons. Mass spectrometry (MS) reveals a molecular ion peak at m/z 209.08 (M+H) .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via cyclocondensation of ethyl-2-(pyridin-3-yl)thiazole-4-carboxylate with potassium hydroxide (KOH) in a tetrahydrofuran (THF)/methanol solvent system, yielding 80% pure product . Alternative methods employ coupling agents like pivaloyl chloride in dichloromethane (DCM) to form amide derivatives .

Table 2: Representative Synthetic Procedures

Starting MaterialReagents/ConditionsYield (%)Reference
Ethyl-2-(pyridin-3-yl)thiazole-4-carboxylateKOH, THF/MeOH (1:1), 3h, RT80
2-(Pyridin-3-yl)thiazole-4-carboxylic acid(PhO)₂PON₃, TEA, THF, reflux70–85

Reaction Mechanism Insights

The thiazole ring forms via Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones. The pyridine-carboxylic acid group is introduced through hydrolysis of ester intermediates under basic conditions.

Pharmacological Activities

Anticancer Activity

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid derivatives exhibit cytotoxicity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 3.29–10 µg/mL . Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µg/mL)Target Pathway
HCT116 (Colon)3.29Topoisomerase II
MCF-7 (Breast)10.0Caspase-3 Activation

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The compound serves as a scaffold for receptor tyrosine kinase (RTK) inhibitors. Substitution at the thiazole 2-position with urea groups enhances binding to ATP pockets, as seen in derivatives with IC₅₀ values of 0.74 µM against VEGFR-2 .

Antibacterial Drug Development

Structural analogs with sulfonamide groups show improved pharmacokinetic profiles, including oral bioavailability (>60%) and plasma half-life (t₁/₂ = 4.2 h) .

Future Perspectives

Further research should explore structure-activity relationships (SAR) by modifying the pyridine and thiazole substituents. Computational modeling (e.g., molecular docking) could identify novel targets, while in vivo toxicity studies are needed to advance clinical translation .

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